Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
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Overview
Description
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid, multi-ring system, which imparts distinct chemical properties and reactivity. It is used primarily in research settings, particularly in the fields of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .
Scientific Research Applications
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: Another spirocyclic compound with a similar structure but different ring sizes and substituents.
β-Pinene oxide: A simpler spirocyclic compound with an oxirane ring, used as a precursor in organic synthesis.
Uniqueness
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its highly rigid and complex multi-ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying spirocyclic structures and their applications in various fields .
Biological Activity
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a complex organic compound notable for its unique spirocyclic structure. Its molecular formula is C12H14O with a molecular weight of approximately 174.24 g/mol. This compound has attracted attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities.
The biological activity of Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is primarily attributed to its interaction with specific molecular targets within biological systems. The rigid spirocyclic framework allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Notably, the oxirane ring can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of interacting with various biomolecules.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is limited, its structural characteristics indicate potential efficacy against certain pathogens.
- Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against cancer cell lines. The unique structure may enhance selective toxicity towards malignant cells while sparing normal cells.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways relevant to disease processes.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the spirocyclic structure could enhance activity against specific bacterial strains.
Case Study 2: Cytotoxic Effects
Research focused on a series of spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The findings suggested that the introduction of oxirane functionalities could improve the anticancer properties of these compounds.
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0{2,6}.0{3,10}.0{5,9}]undecane] | Potential antimicrobial and cytotoxic effects | Interaction with enzymes and receptors |
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane] | Moderate antimicrobial activity | Enzyme inhibition |
β-Pinene oxide | Low cytotoxicity | Limited interaction with biological targets |
Properties
IUPAC Name |
spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFKLLYFNWTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C56CO6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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